Diazepam-d5

Übersicht

Beschreibung

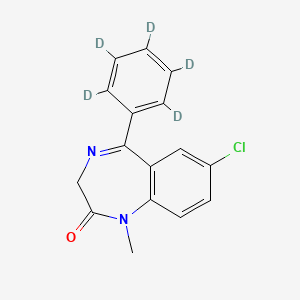

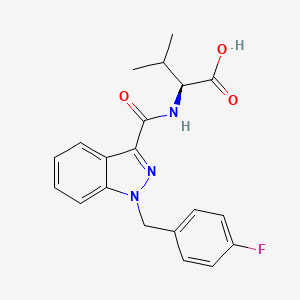

Diazepam-d5 (CRM) is a deuterium-labeled analog of diazepam, a well-known benzodiazepine. It is primarily used as a certified reference material for the quantification of diazepam in various analytical applications, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Diazepam itself is widely recognized for its anxiolytic, anticonvulsant, sedative, muscle relaxant, and amnesic properties .

Wissenschaftliche Forschungsanwendungen

Diazepam-d5 wird aufgrund seiner stabilen Isotopenmarkierung in der wissenschaftlichen Forschung ausgiebig eingesetzt. Einige wichtige Anwendungen umfassen:

Chemie: Wird als interner Standard in der analytischen Chemie für die Quantifizierung von Diazepam in biologischen Proben verwendet.

Biologie: Wird in pharmakokinetischen Studien eingesetzt, um den Metabolismus und die Verteilung von Diazepam in biologischen Systemen zu verfolgen.

Medizin: Wird in der klinischen Toxikologie verwendet, um die Diazepamspiegel bei Patienten während der Behandlung zu überwachen.

Industrie: Wird in der forensischen Toxikologie für den Nachweis und die Quantifizierung von Diazepam in forensischen Proben verwendet

5. Wirkmechanismus

This compound übt, wie Diazepam, seine Wirkungen aus, indem es die Aktivität von Gamma-Aminobuttersäure (GABA), einem inhibitorischen Neurotransmitter im zentralen Nervensystem, verstärkt. Diazepam bindet an die Benzodiazepin-Stelle am GABA-A-Rezeptor und erhöht die Affinität des Rezeptors für GABA. Dies führt zu einem erhöhten Einstrom von Chloridionen, was zu einer Hyperpolarisation des Neurons und einer Hemmung der neuronalen Aktivität führt. Die molekularen Zielstrukturen sind die GABA-A-Rezeptoren, die in verschiedenen Regionen des Gehirns und des Rückenmarks vorkommen .

Ähnliche Verbindungen:

Northis compound: Ein deuteriertes Analogon von Nordiazepam, einem wichtigen Metaboliten von Diazepam.

Oxazepam-d5: Ein deuteriertes Analogon von Oxazepam, einem weiteren Metaboliten von Diazepam.

Temazepam-d5: Ein deuteriertes Analogon von Temazepam, ebenfalls ein Metabolit von Diazepam.

Vergleich: this compound ist aufgrund seiner spezifischen Markierung mit Deuterium einzigartig, die eine präzise Quantifizierung in analytischen Anwendungen ermöglicht. Im Vergleich zu seinen Metaboliten hat this compound ein breiteres Spektrum an pharmakologischen Wirkungen, darunter anxiolytische, antikonvulsive und muskelrelaxierende Eigenschaften. Die Deuterium-Markierung bietet auch einen Vorteil bei der Unterscheidung von nicht markierten Verbindungen in komplexen biologischen Matrizes .

Wirkmechanismus

- GABA is an inhibitory neurotransmitter that reduces neuronal excitability. By binding to specific receptors, diazepam potentiates GABA’s calming effects .

- The compound’s interaction with GABA receptors results in reduced neuronal activity and overall calming effects .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

Biochemische Analyse

Biochemical Properties

Diazepam-d5, like Diazepam, interacts with GABA (gamma-aminobutyric acid) receptors in the brain . It enhances the inhibitory effects of GABA, leading to sedative, muscle relaxant, anticonvulsant, and anxiolytic properties .

Cellular Effects

This compound influences cell function by modulating the activity of GABA receptors . This modulation affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to GABA receptors, specifically the GABA_A subtype . This binding enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. A study found that both this compound and its main metabolites in urine were detectable for at least 15 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, it exhibits anxiolytic effects, while at higher doses, it can lead to sedation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver, primarily by the cytochrome P450 enzyme system, into active metabolites including nordiazepam, oxazepam, and temazepam .

Transport and Distribution

This compound is distributed within cells and tissues after absorption. It is highly lipophilic, allowing it to cross cell membranes easily and distribute throughout the body .

Subcellular Localization

The subcellular localization of this compound is primarily at the GABA receptors, which are located in the cell membrane . Its activity is modulated by its binding to these receptors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Diazepam-d5 involves the incorporation of deuterium atoms into the diazepam molecule. One common method starts with the methylation of 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one using deuterated methyl iodide. The reaction typically occurs in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of high-purity deuterated reagents and solvents is crucial to achieve the desired isotopic labeling.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Diazepam-d5 durchläuft verschiedene chemische Reaktionen, die denen seines nicht markierten Gegenstücks ähneln. Dazu gehören:

Oxidation: this compound kann zu Northis compound oxidiert werden, einem wichtigen Metaboliten.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Amin-Derivate umwandeln.

Substitution: this compound kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der 7-Chlor-Position.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Northis compound

Reduktion: Amin-Derivate von this compound

Substitution: Verschiedene substituierte this compound-Derivate, abhängig vom verwendeten Nucleophil.

Vergleich Mit ähnlichen Verbindungen

Nordiazepam-d5: A deuterated analog of nordiazepam, a major metabolite of diazepam.

Oxazepam-d5: A deuterated analog of oxazepam, another metabolite of diazepam.

Temazepam-d5: A deuterated analog of temazepam, also a metabolite of diazepam.

Comparison: this compound is unique due to its specific labeling with deuterium, which allows for precise quantification in analytical applications. Compared to its metabolites, this compound has a broader range of pharmacological effects, including anxiolytic, anticonvulsant, and muscle relaxant properties. The deuterium labeling also provides an advantage in distinguishing it from non-labeled compounds in complex biological matrices .

Eigenschaften

IUPAC Name |

7-chloro-1-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOVKJBEBIDNHE-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)Cl)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670081 | |

| Record name | 7-Chloro-1-methyl-5-(~2~H_5_)phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65854-76-4 | |

| Record name | 7-Chloro-1-methyl-5-(~2~H_5_)phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diazepam-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

A: Across the provided studies, diazepam-d5 consistently serves as an internal standard (IS) in analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS). [, , , , , , , , , , ] This application stems from its structural similarity to the target analytes (various benzodiazepines and other drugs) and its distinct mass difference due to deuterium substitution, allowing for accurate quantification in complex biological matrices.

A: Using this compound compensates for potential variations during sample preparation and analysis. [, , ] These variations can arise from factors like analyte loss during extraction, fluctuations in instrument response, or matrix effects. Since this compound exhibits similar chemical behavior to the target analytes but possesses a different mass, it is affected equally by these variations. By comparing the signal ratios of the analyte and this compound, researchers can achieve more reliable and accurate quantification.

A: this compound plays a crucial role in diverse research fields. In forensic toxicology, it helps document drug-facilitated crimes by enabling the detection of drugs like bromazepam and tetrazepam in hair samples, even weeks after a single exposure. [, ] In therapeutic drug monitoring, it aids in determining adherence to statin therapy by quantifying statin levels in blood plasma. [] Additionally, this compound has been employed in studies investigating the deposition of clonazepam and its metabolites in hair after a single dose. []

A: Hair and nail samples offer a wider window of detection compared to traditional biological matrices like blood or urine. [, , ] They can provide insights into drug use patterns over extended periods. This compound, with its application in GC-MS and LC-MS/MS, allows for the sensitive and specific detection of drugs and their metabolites in these keratinous matrices, enhancing the reliability of the analysis.

A: Matrix effects refer to the influence of co-extracted components from the biological sample that can interfere with the ionization and detection of target analytes during GC-MS analysis. [] This interference can lead to either suppression or enhancement of the analyte signal, compromising the accuracy of quantification. This compound, as an internal standard, helps mitigate these effects by providing a reference point for signal correction.

ANone: Method validation is essential to ensure the reliability and accuracy of analytical results. Key parameters include:

- Selectivity: The ability to distinguish the analyte from other components in the matrix. [, ]

- Linearity: A linear relationship between analyte concentration and instrument response over a defined range. [, ]

- Accuracy and Precision: The closeness of measured values to the true value and the degree of agreement among replicate measurements, respectively. [, ]

- Recovery: The efficiency of extracting the analyte from the matrix. [, ]

- Limits of Detection (LOD) and Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified. [, , ]

A: Benzodiazepines often pose analytical challenges due to their diverse chemical structures, potential for metabolism into active metabolites, and low concentrations in biological samples. [, , , , ] this compound, as an internal standard, aids in overcoming these challenges by providing a consistent reference point for quantification, improving the accuracy and reliability of the analysis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Oxireno[f]isoquinoline,1a,2,3,7b-tetrahydro-(9CI)](/img/new.no-structure.jpg)

![3,3,4-trimethyl-1-[1-(2-morpholin-4-ylethyl)indol-3-yl]pent-4-en-1-one](/img/structure/B593329.png)

![2-[2-(4-Butoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B593343.png)

![Theophylline, [8-3H]](/img/structure/B593345.png)

![Furo[3,4-f][1,3]benzoxazole](/img/structure/B593347.png)

![N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester](/img/structure/B593351.png)